3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by a bicyclo[1.1.1]pentane core structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as the haloform reaction, can be used to introduce carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as flow photochemistry and batch processing are employed to produce multigram quantities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
What sets 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid apart is its propyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents .
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) |
InChI Key |
CILHFGVGIULKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
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